molecular formula C17H15ClN4O2S B2579963 (Z)-3-(5-chlorothiophen-2-yl)-N'-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285500-54-0

(Z)-3-(5-chlorothiophen-2-yl)-N'-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2579963
CAS No.: 1285500-54-0
M. Wt: 374.84
InChI Key: PQLHSEFITSDIMB-GRSHGNNSSA-N
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Description

(Z)-3-(5-chlorothiophen-2-yl)-N'-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a sophisticated chemical scaffold of significant interest in medicinal chemistry and pre-clinical drug discovery, particularly in the development of kinase inhibitors. Its molecular architecture, featuring a pyrazole-carbohydrazide core substituted with chlorothiophene and p-methoxyphenyl motifs, is designed to act as a potent and selective ATP-competitive inhibitor. Research indicates this compound class exhibits promising activity against key oncogenic and inflammatory kinases, such as members of the JAK family [Source] . The specific stereochemistry conferred by the (Z)-configuration is critical for optimal binding affinity within the kinase's active site, making it a valuable tool for structure-activity relationship (SAR) studies. Its primary research utility lies in investigating intracellular signaling pathways, with applications in studying autoimmune diseases, hematological malignancies, and other proliferation disorders [Source] . This hydrazide derivative serves as a key intermediate for synthesizing more complex heterocyclic systems, enabling the exploration of novel chemical space in the search for new therapeutic agents.

Properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S/c1-10(11-3-5-12(24-2)6-4-11)19-22-17(23)14-9-13(20-21-14)15-7-8-16(18)25-15/h3-9H,1-2H3,(H,20,21)(H,22,23)/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLHSEFITSDIMB-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=NNC(=C1)C2=CC=C(S2)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=NNC(=C1)C2=CC=C(S2)Cl)/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring. Subsequent chlorination and methoxylation steps introduce the chlorothiophene and methoxyphenyl groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrazide Group Reactivity

The carbohydrazide moiety (-CONHNH-) enables condensation and cyclization reactions:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Schiff Base Formation Aldehydes/ketones in ethanol, acid catalystSubstituted hydrazones with extended conjugation70–85%
Cyclocondensation Isatin derivatives, glacial acetic acidN'-(2-oxoindolin-3-ylidene) derivatives74–78%

Example: Reaction with isatin derivatives under reflux in ethanol produces spirocyclic indole-hydrazide hybrids, confirmed by NMR and IR spectral data showing C=O and C=N stretching frequencies at 1698 cm⁻¹ and 1602 cm⁻¹, respectively .

Pyrazole Ring Modifications

The pyrazole core undergoes electrophilic substitutions and metal coordination:

Reaction TypeReagents/ConditionsOutcomeObservationsSource
Nitration HNO₃/H₂SO₄ at 0–5°CNitropyrazole derivatives at C4 positionRequires low temps for regioselectivity
Metal Complexation Transition metal salts (Cu²⁺, Ni²⁺)Octahedral/pseudo-octahedral complexesEnhanced antimicrobial activity

The electron-withdrawing effect of the chlorothiophene group directs substitutions to the pyrazole’s 4-position.

Chlorothiophene Reactivity

The 5-chlorothiophene moiety participates in cross-coupling and nucleophilic substitution:

Reaction TypeReagents/ConditionsProductKey DataSource
Suzuki Coupling Arylboronic acids, Pd(PPh₃)₄, baseBiaryl-thiophene hybridsConfirmed by HPLC-MS
Nucleophilic Aromatic Substitution KOH/EtOH, nucleophiles (e.g., -SH)Thiophene-S-derivativesRequires prolonged heating

Methoxyphenyl Group Transformations

The 4-methoxyphenyl substituent undergoes demethylation and electrophilic substitutions:

Reaction TypeReagents/ConditionsOutcomeApplicationsSource
Demethylation BBr₃ in CH₂Cl₂, −78°CPhenolic derivativesIncreases solubility
Nitration HNO₃/AcOHNitrated aryl ringsAlters electronic properties

Redox Reactions

The hydrazide group is redox-active, enabling unique transformations:

Reaction TypeReagents/ConditionsProductBiological RelevanceSource
Oxidation KMnO₄ in acidic mediumPyrazole-5-carboxylic acidInactivates hydrazide
Reduction LiAlH₄ in THFAmine derivativesModifies pharmacokinetics

Key Mechanistic Insights

  • Schiff Base Formation : Protonation of the carbonyl oxygen facilitates nucleophilic attack by amines, followed by dehydration .

  • Electrophilic Substitution : Pyrazole’s electron-deficient ring directs nitration to the 4-position, as shown by DFT calculations.

  • Metal Coordination : IR data (C=O shift from 1698 to 1650 cm⁻¹) confirm ligand-to-metal charge transfer.

Reaction Optimization Strategies

  • Solvent Choice : Ethanol maximizes yields in condensations due to polar protic properties .

  • Catalysts : Triethylamine or HCl accelerates hydrazone formation (reaction time: 2–4 hrs) .

  • Temperature Control : Reflux (~80°C) ensures complete conversion without side products.

Scientific Research Applications

Pharmacological Properties

Pyrazole derivatives, including the compound , have been extensively studied for their anti-inflammatory , antimicrobial , and anticancer activities. The following sections detail these applications:

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives can effectively inhibit inflammatory pathways. For instance, compounds similar to (Z)-3-(5-chlorothiophen-2-yl)-N'-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies using carrageenan-induced edema models have indicated that certain pyrazole derivatives exhibit comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have reported that various pyrazole derivatives demonstrate activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific functional groups in the structure enhances their effectiveness against these pathogens .

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of A549 lung cancer cells, with some derivatives inducing apoptosis in these cells .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step chemical reactions. The following outlines common synthetic routes:

  • Formation of the Pyrazole Ring : The initial step often involves the condensation of hydrazine with appropriate carbonyl compounds to form the pyrazole moiety.
  • Substitution Reactions : Subsequent steps may involve electrophilic aromatic substitution to introduce the chlorothiophene and methoxyphenyl groups.
  • Final Coupling : The final product is obtained through a coupling reaction that forms the carbohydrazide linkage, which may require specific conditions such as temperature control and solvent selection for optimal yield .

Case Studies

Several studies have documented the biological activities of related pyrazole compounds:

StudyCompound TestedBiological ActivityReference
Selvam et al.1-(4-substituted phenyl)-3-phenyl-1H-pyrazoleAnti-inflammatory
Nagarapu et al.3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazoleAnti-inflammatory (in vivo)
Zheng et al.3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazoleAnticancer (A549 cells)

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The pyrazole ring can bind to various enzymes and receptors, modulating their activity. The methoxyphenyl group enhances the compound's ability to penetrate biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Molecular Properties
Compound Name Substituents on Pyrazole/Thiophene Hydrazone Group Configuration Molecular Weight (g/mol) Reference
(Z)-3-(5-chlorothiophen-2-yl)-N'-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide 5-Cl-thiophene Z-configuration 379.85* Target Compound
(Z)-N-(1-(4-methoxyphenyl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide 5-CH₃-thiophene Z-configuration 354.43
(E)-3-(5-chlorothiophen-2-yl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide 3-OCH₃-benzylidene E-configuration 376.83*
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazinecarbothioamide 4-NO₂-phenyl triazole Z-configuration Not reported

*Calculated based on molecular formula.

Key Observations:

Thiophene Substitution: The target compound’s 5-chlorothiophene group enhances electron-withdrawing effects compared to the 5-methylthiophene in . This difference may influence reactivity in cross-coupling reactions or binding to biological targets .

Hydrazone Configuration :

  • The Z-configuration in the target compound and contrasts with the E-isomer in . Z-isomers often exhibit distinct dihedral angles between the pyrazole and aryl groups, affecting molecular planarity and π-π stacking interactions .

Arylidene Variations: The 4-methoxyphenyl ethylidene group in the target compound provides a para-methoxy substitution, which can act as an electron-donating group, altering electronic density compared to the 3-methoxybenzylidene in .

Heterocyclic Core Modifications :

  • Replacement of pyrazole with triazole (e.g., ) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and metabolic stability. Triazole derivatives often exhibit enhanced antimicrobial activity due to increased polarity .

Biological Activity

The compound (Z)-3-(5-chlorothiophen-2-yl)-N'-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a member of the pyrazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects reported in scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is C13H13ClN4OSC_{13}H_{13}ClN_{4}OS with a molecular weight of approximately 308.78 g/mol. The structure includes a thiophene ring, a pyrazole moiety, and a methoxyphenyl group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC13H13ClN4OS
Molecular Weight308.78 g/mol
IUPAC NameThis compound
Purity≥95%

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to the one displayed broad-spectrum antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial cell wall synthesis or function.

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory potential. In vitro assays demonstrated that derivatives of pyrazole can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes . This inhibition can lead to reduced production of pro-inflammatory mediators.

Anticancer Properties

Several studies have pointed to the anticancer properties of pyrazole derivatives. For instance, certain compounds have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest . Specifically, the compound may target topoisomerase II, an enzyme crucial for DNA replication and transcription, thereby impeding cancer cell proliferation .

Case Studies

  • Cytotoxicity Assays : In a study involving multiple pyrazole derivatives, the compound exhibited IC50 values indicating effective cytotoxicity against cancer cells. The results suggested that structural modifications significantly influence biological activity .
  • Inflammation Models : In animal models of inflammation, pyrazole derivatives demonstrated reduced edema and inflammatory markers when administered prior to inflammatory stimuli, supporting their potential as therapeutic agents in inflammatory diseases .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against E. coli, S. aureus
Anti-inflammatoryInhibition of COX-2 enzyme
AnticancerInduces apoptosis in cancer cell lines

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Cell Cycle Modulation : It appears to interfere with the normal cell cycle progression in cancer cells.
  • Membrane Disruption : Some studies indicate that similar compounds may disrupt microbial membranes, leading to cell death.

Q & A

Q. What are the common synthetic routes for preparing (Z)-3-(5-chlorothiophen-2-yl)-N'-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide?

The compound is typically synthesized via a multi-step process:

Hydrazide Formation : React 5-chlorothiophene-2-carboxylic acid hydrazide with a carbonyl derivative (e.g., 4-methoxyacetophenone) under reflux in ethanol to form the hydrazone intermediate .

Cyclization : Use phosphorus oxychloride (POCl₃) as a cyclizing agent at 120°C to form the pyrazole core .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the (Z)-isomer .

Advanced Synthesis

Q. How can reaction conditions be optimized to enhance stereoselectivity for the (Z)-isomer?

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, favoring (Z)-configuration via intramolecular hydrogen bonding .
  • Temperature Control : Lower temperatures (0–25°C) reduce thermal isomerization .
  • Catalytic Additives : Lewis acids (e.g., ZnCl₂) can direct regioselectivity during cyclization .
  • Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) identifies critical parameters (solvent ratio, catalyst loading) .

Basic Characterization

Q. What spectroscopic techniques confirm the structure of this compound?

  • IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and N-H (~3200 cm⁻¹) stretches .
  • NMR :
    • ¹H NMR : Identify thiophene protons (δ 6.8–7.2 ppm), methoxy group (δ 3.8 ppm), and hydrazone NH (δ 10–12 ppm) .
    • ¹³C NMR : Verify pyrazole C=O (~160 ppm) and aromatic carbons .
  • Mass Spectrometry : Molecular ion peak (e.g., [M+H]⁺) matches the theoretical molecular weight .

Advanced Characterization

Q. How does X-ray crystallography resolve ambiguities in molecular geometry?

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .
  • Validation : Compare bond lengths/angles with DFT-optimized structures to detect crystallographic disorder .

Basic Biological Evaluation

Q. What in vitro assays assess the biological activity of this compound?

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., A549 lung carcinoma) .
  • Apoptosis Detection : Annexin V/PI staining and caspase-3 activation assays .
  • Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets .

Advanced Mechanistic Studies

Q. How can computational methods predict binding affinity to target enzymes?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with active sites (e.g., EGFR kinase) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze electronic properties (HOMO-LUMO, electrostatic potential) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Data Contradiction Analysis

Q. How to resolve discrepancies between spectroscopic and crystallographic data?

  • Polymorphism Check : Recrystallize in different solvents (e.g., DMSO vs. ethanol) to rule out crystal packing effects .
  • Dynamic Effects : NMR in DMSO-d₆ may show tautomerization absent in the solid state .
  • Refinement Parameters : In SHELXL, adjust thermal ellipsoids and occupancy factors for disordered atoms .

Advanced Pharmacological Profiling

Q. What strategies validate the compound’s mechanism of action in cancer cells?

  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53 signaling) .
  • Western Blotting : Quantify apoptosis markers (Bax/Bcl-2 ratio) and phosphorylation status of kinases .
  • In Vivo Models : Xenograft studies in nude mice with dose-response analysis .

Methodological Resources

Q. Which software tools are critical for structural analysis?

  • Crystallography : SHELX suite for structure solution (SHELXD) and refinement (SHELXL) .
  • Spectroscopy : MestReNova for NMR processing; Gaussian 16 for DFT .
  • Visualization : WinGX/ORTEP for crystal packing diagrams .

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